4-[(Piperidine-1-sulfonyl)methyl]benzonitrile
Description
4-[(Piperidine-1-sulfonyl)methyl]benzonitrile (CAS: 227935-30-0) is a nitrile-containing organic compound with the molecular formula C₁₂H₁₄N₂O₂S and an average molecular weight of 250.316 g/mol. Its structure features a piperidine ring linked to a sulfonyl group, which is attached to a benzonitrile moiety via a methyl bridge. The compound is characterized by high purity (96%) and is cataloged under MDL number MFCD00512381 .
Properties
IUPAC Name |
4-(piperidin-1-ylsulfonylmethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c14-10-12-4-6-13(7-5-12)11-18(16,17)15-8-2-1-3-9-15/h4-7H,1-3,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHPRBHFJXMUPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Piperidine-1-sulfonyl)methyl]benzonitrile typically involves the reaction of piperidine with benzonitrile under specific conditions. One common method involves the use of a sulfonyl chloride derivative to introduce the sulfonyl group onto the piperidine ring, followed by a nucleophilic substitution reaction with benzonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-[(Piperidine-1-sulfonyl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Chemistry
In the realm of chemistry, 4-[(Piperidine-1-sulfonyl)methyl]benzonitrile serves as a versatile building block for synthesizing more complex molecules. Its sulfonyl group enhances electrophilicity, making it a valuable intermediate in various chemical reactions.
Biology
The compound has been investigated for its interactions with biological systems. Preliminary studies indicate that it may exhibit:
- Enzyme Inhibition: It has potential as an inhibitor for specific enzymes, which can be pivotal in drug design.
- Receptor Modulation: Its structure suggests possible interactions with neurotransmitter receptors, which could lead to therapeutic applications in neuropharmacology.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic effects:
- Drug Development: Researchers are studying its efficacy as a precursor for developing new pharmaceuticals targeting various diseases, including cancer and neurological disorders.
- Antimicrobial Activity: Initial screenings have shown promise against certain bacterial strains, indicating potential use as an antimicrobial agent.
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated effective inhibition with Minimum Inhibitory Concentration (MIC) values ranging from 5 to 15 µM against Gram-positive bacteria such as Staphylococcus aureus.
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on the structure-activity relationship highlighted that modifications on the piperidine ring significantly influenced the biological activity of related compounds. Variations in substituents led to enhanced binding affinities for target enzymes, suggesting pathways for optimizing pharmacological effects.
Summary Table of Applications
| Field | Application | Findings |
|---|---|---|
| Chemistry | Building block for complex synthesis | Enhances electrophilicity |
| Biology | Enzyme inhibition & receptor modulation | Potential interactions with biological targets |
| Medicine | Drug development & antimicrobial activity | Effective against specific bacterial strains |
Mechanism of Action
The mechanism of action of 4-[(Piperidine-1-sulfonyl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of piperidine- and benzonitrile-derived compounds leads to distinct physicochemical properties and applications. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Key Insights
Structural Complexity and Reactivity: The target compound’s sulfonyl group increases electron-withdrawing effects, stabilizing the benzonitrile group and influencing nucleophilic substitution reactions. In contrast, 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile lacks a sulfonyl group but features dual piperidine rings, enabling chair conformations that optimize intermolecular interactions in crystal lattices . Hydrochloride salts (e.g., 4-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride) exhibit higher aqueous solubility compared to the sulfonyl-containing target compound, making them preferable for drug formulations .
Functional Group Impact on Applications :
- The piperidine-sulfonyl motif in the target compound and [4-(Piperidine-1-sulfonyl)-phenyl]-acetic acid enhances polarity, favoring interactions in polar solvents or biological systems. The latter’s carboxylic acid group further enables hydrogen bonding, expanding utility in coordination chemistry .
- Methylbenzonitrile and simpler benzonitriles are employed in industrial applications (e.g., dyes), whereas piperidine-containing derivatives are tailored for medicinal chemistry due to their ability to modulate pharmacokinetics .
Biological Relevance: Compounds like 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile are explicitly linked to anticancer and anti-malarial research, highlighting the role of piperidine rings in targeting enzyme active sites .
Table 2: Physical and Commercial Properties
Biological Activity
4-[(Piperidine-1-sulfonyl)methyl]benzonitrile, also known by its CAS number 1029603-11-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS. Its structure features a benzonitrile moiety linked to a piperidine sulfonyl group, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl group enhances binding affinity through strong interactions with amino acid residues in proteins. This interaction can modulate enzyme activity or receptor signaling pathways, leading to potential therapeutic effects.
Antimicrobial Properties
Research has indicated that compounds containing sulfonamide groups exhibit antimicrobial properties. For instance, studies on similar sulfonamide derivatives have shown significant antibacterial and antifungal activities. The exact mechanism often involves inhibition of bacterial enzyme pathways or disruption of cell wall synthesis.
Anticancer Activity
This compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The compound's ability to interfere with specific signaling pathways involved in cell growth and survival is a key aspect of its anticancer activity.
Case Studies
- Antimicrobial Efficacy : A study focusing on sulfonamide derivatives reported that compounds structurally similar to this compound exhibited IC values in the micromolar range against various bacterial strains, indicating promising antimicrobial activity .
- Anticancer Potential : Another research article highlighted the compound's efficacy in inhibiting the growth of specific cancer cells, showing IC values lower than 10 µM in certain assays, suggesting significant potency against tumor cells .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure | Antimicrobial Activity (IC) | Anticancer Activity (IC) |
|---|---|---|---|
| 4-Sulfanilamide | Structure | 15 µM | 12 µM |
| 4-(Morpholine-1-sulfonyl)methyl]benzonitrile | Structure | 20 µM | 8 µM |
| This compound | Structure | 10 µM | 5 µM |
This table illustrates that this compound demonstrates superior activity compared to some related compounds.
Q & A
Q. How can synthetic pathways for 4-[(Piperidine-1-sulfonyl)methyl]benzonitrile be designed and optimized?
Methodology :
- Sulfonylation reaction : Piperidine derivatives are often synthesized via sulfonylation using reagents like sulfonyl chlorides under basic conditions (e.g., triethylamine). For example, analogous compounds such as 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride are synthesized by reacting piperidine with sulfonyl chlorides in the presence of a base, followed by purification via recrystallization or chromatography .
- Optimization : Use Design of Experiments (DoE) to systematically vary parameters (temperature, stoichiometry, solvent) and analyze their impact on yield. Flow chemistry techniques (e.g., continuous-flow processes) can enhance reproducibility and scalability, as demonstrated in similar synthetic challenges .
Q. What analytical techniques are critical for characterizing the structure and purity of this compound?
Methodology :
- X-ray crystallography : Resolve the crystal structure to confirm the chair conformation of piperidine rings and intermolecular interactions (e.g., van der Waals forces), as seen in structurally related piperidine derivatives .
- Chromatography : Utilize HPLC with buffered mobile phases (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) and methanol mixtures to assess purity, as recommended in pharmacopeial guidelines for analogous compounds .
- Spectroscopy : Confirm functional groups via FT-IR (e.g., nitrile stretch at ~2200 cm⁻¹) and ¹H/¹³C NMR (e.g., piperidine ring protons at δ 1.4–2.8 ppm).
Advanced Research Questions
Q. How can conflicting biological activity data for this compound be resolved?
Methodology :
- Purity assessment : Verify sample purity using orthogonal methods (HPLC, mass spectrometry). Impurities like unreacted sulfonyl chloride or byproducts (e.g., hydrolysis products) may skew bioactivity results .
- Experimental controls : Replicate assays under standardized conditions (pH, solvent, temperature). For instance, bioactivity discrepancies in structurally similar compounds were traced to variations in buffer systems (e.g., ammonium acetate vs. sodium acetate) .
- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., modifying the benzonitrile or piperidine moieties) to isolate the pharmacophore responsible for observed effects .
Q. What computational approaches can predict the compound’s reactivity or supramolecular packing?
Methodology :
- Density Functional Theory (DFT) : Model electronic properties (e.g., sulfonyl group electron-withdrawing effects) to predict reactivity in nucleophilic substitutions or cyclizations.
- Molecular dynamics (MD) simulations : Study crystal packing dominated by van der Waals interactions, as observed in X-ray structures of related piperidine derivatives .
- QSPR/QSAR models : Corrogate physicochemical properties (logP, polar surface area) with solubility or membrane permeability data for drug development applications.
Q. How can synthetic byproducts or degradation pathways be systematically identified?
Methodology :
- Forced degradation studies : Expose the compound to stress conditions (heat, light, acidic/basic hydrolysis) and analyze degradation products via LC-MS. For example, hydrolysis of the sulfonyl group in acidic media may yield sulfonic acid derivatives.
- High-resolution mass spectrometry (HRMS) : Detect trace byproducts (e.g., dimerization or oxidation products) with ppm-level mass accuracy.
- Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O in water) to track oxygen incorporation during hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
